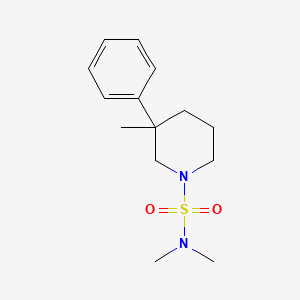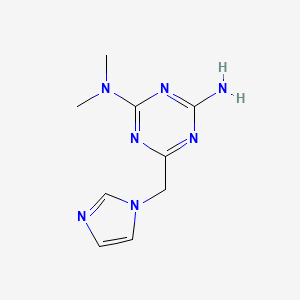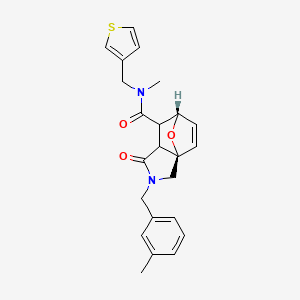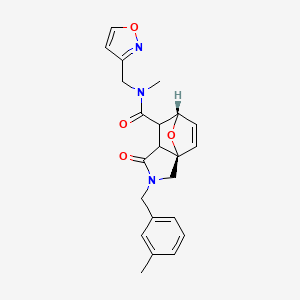
1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Tetrahydro-beta-carboline-3-carboxylic acids, including related structures, are identified in commercial foods and drinks, suggesting natural synthesis routes or formation during food processing. These compounds are often synthesized using methods that involve reactions among key precursors such as tryptophan and formaldehyde, indicating a Pictet–Spengler type condensation as a common synthetic pathway (Herraiz & Sánchez, 1997).
Molecular Structure Analysis
The molecular structure of tetrahydro-beta-carbolines, including the 1-(2-hydroxy-5-methoxyphenyl) derivative, is characterized by a fused pyridine and indole ring system. This structure is crucial for the biological activity of these compounds. Detailed structural analysis can be performed using techniques such as NMR and X-ray crystallography to establish stereochemistry and confirm molecular configurations (Griesbeck, Bondock, & Lex, 2003).
Chemical Reactions and Properties
Tetrahydro-beta-carbolines undergo various chemical reactions, including esterification, hydrolysis, and cycloaddition reactions. These reactions are essential for modifying the chemical structure and tuning the biological activity of these compounds. For example, esterification can be used to enhance the lipophilicity of the molecule, potentially increasing its bioavailability (Ikemoto et al., 2005).
Physical Properties Analysis
The physical properties of 1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of hydroxy and methoxy groups can affect the compound's hydrogen bonding capability and solubility in various solvents, which are crucial for its application in research and potential therapeutic uses.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of the carboline core, are pivotal for the compound's interaction with biological targets. The carboxylic acid group, in particular, can engage in hydrogen bonding and ionic interactions, which are significant for binding to receptors or enzymes. Understanding these properties is essential for predicting the compound's behavior in biological systems and its potential as a lead compound in drug discovery.
For more insights on this topic, references to the original research are provided:
Aplicaciones Científicas De Investigación
Antioxidant and Cytotoxicity Properties
6-Methoxytetrahydro-β-carboline derivatives demonstrate moderate antioxidant properties. These derivatives, including variants like VAN, exhibit differing levels of antioxidant activity and cytotoxicity. VAN, for instance, showed high antioxidant activity with minimal cytotoxic effects on non-tumorous cell lines, suggesting potential for antioxidant applications (Goh et al., 2015).
Bioactive Phenyl Ether Derivatives
A study identified a new phenyl ether derivative with strong antioxidant activity, highlighting the potential of similar compounds in antioxidant applications. This derivative exhibited an IC50 value close to that of ascorbic acid, a standard antioxidant (Xu et al., 2017).
Electrocatalysis
Tetra-carboxylic acid-based metal-organic frameworks (MOFs) have been utilized for electrocatalysis, indicating potential use in energy-related applications. These MOFs exhibit improved performances for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), suggesting their utility in electrochemical processes (Qiu et al., 2020).
Mass Spectrometry in Maillard Reaction
6-Methoxytetrahydro-β-carboline derivatives have been characterized using mass spectrometry, pointing to their relevance in food chemistry, particularly in understanding the Maillard reaction (Goh et al., 2015).
Anticancer Agents
Some β-carboline derivatives have shown promise as anticancer agents. For instance, certain derivatives inhibited the growth of cancer cells by inducing apoptosis, highlighting their potential in cancer therapy (Chen et al., 2015).
Presence in Foods
Various tetrahydro-beta-carboline-3-carboxylic acids, including derivatives of the compound , have been identified in foodstuffs. Their presence suggests dietary intake and potential biological effects related to food consumption (Herraiz & Sánchez, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-10-6-7-16(22)13(8-10)18-17-12(9-15(21-18)19(23)24)11-4-2-3-5-14(11)20-17/h2-8,15,18,20-22H,9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUHVHYSEJBVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5535512.png)
![methyl [4-(4-pyridinylmethyl)phenyl]carbamate](/img/structure/B5535516.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5535532.png)

![4-methoxy-2,3-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5535559.png)
![N~1~-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5535563.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535581.png)
![5,7-dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5535582.png)
![3-[3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-1,3-oxazolidin-2-yl]pyridine](/img/structure/B5535584.png)

![6-methyl-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5535595.png)